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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B8058424

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information on the long-term safety and tolerability of
Peficitinib. The following troubleshooting guides and frequently asked questions (FAQSs) are
designed to address specific issues that may be encountered during experimental and clinical
research.

Frequently Asked Questions (FAQs)
General Safety Profile

Q1: What is the overall long-term safety profile of Peficitinib?

Peficitinib has been shown to have an acceptable safety and tolerability profile in clinical trials
lasting up to 7 years.[1][2] Most treatment-emergent adverse events (TEAES) reported were of
mild to moderate severity.[1][3] Pooled data from multiple studies indicate that the incidence of
adverse events (AESs), serious adverse events (SAESs), and discontinuations due to AEs are
similar between patients receiving 100 mg/day and 150 mg/day doses of Peficitinib.[2] Long-
term administration has not shown a dose or temporal dependency for adverse events.

Q2: What are the most common adverse events observed with long-term Peficitinib
treatment?

The most frequently reported TEAES in long-term studies include nasopharyngitis, herpes
zoster, and aggravation of rheumatoid arthritis. In a long-term extension study with a mean
treatment duration of 32 months, nasopharyngitis was reported in 47.0% of patients and herpes
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zoster in 17.3% of patients. Another interim analysis reported nasopharyngitis in 39.7% and
herpes zoster in 11.7% of patients.

Adverse Events of Special Interest

Q3: What is the risk of serious infections associated with long-term Peficitinib use?

Serious infections are an important consideration with Janus kinase (JAK) inhibitors. Pooled
safety data from Phase 2 and 3 studies show an incidence rate of serious infections of 2.9 per
100 patient-years for Peficitinib, compared to 0.0 for placebo. Another analysis reported an
incidence rate of 2.3 per 100 patient-years. There was no apparent dose-dependent increase in
serious infections between the 100 mg and 150 mg daily doses.

Q4: Is there an increased risk of herpes zoster with Peficitinib?

Yes, an increased incidence of herpes zoster has been observed. In a long-term extension
study, herpes zoster was one of the most common TEAES, with an incidence of 17.3%. The
incidence rate of herpes zoster-related disease was found to be numerically higher with
increasing doses of Peficitinib. Pooled data showed a higher incidence rate of herpes zoster-
related disease for Peficitinib (5.7 per 100 patient-years) compared to placebo (2.3 per 100
patient-years).

Q5: What is the long-term risk of malignancy associated with Peficitinib?

Malignancies have been reported in patients receiving Peficitinib. A pooled analysis of Phase
3 studies showed an incidence rate for malignancies (excluding non-melanoma skin cancer) of
0.6 per 100 patient-years for Peficitinib, which was comparable to the placebo group's rate of
1.2 per 100 patient-years.

Q6: Have any cases of venous thromboembolism (VTE) been reported?

VTE is a known risk associated with some JAK inhibitors. In pooled data from Phase 2 and 3
studies of Peficitinib, the incidence rate of VTE was low, at 0.1 per 100 patient-years.

Laboratory Abnormalities

Q7: What laboratory parameters should be monitored during long-term Peficitinib studies?
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Changes in hematological and biochemical parameters have been associated with Peficitinib
treatment. Key parameters to monitor include:

» Blood Creatine Phosphokinase (CPK): Increased blood CPK has been reported as a
common adverse event.

 Lipids: Changes in lipid profiles may occur.

e Liver Enzymes: Monitoring of liver function is recommended.

o Complete Blood Count: Decreased neutrophils have been observed.
Troubleshooting Guides

Scenario 1: A patient in a long-term study develops a serious infection.
o Immediate Action: Temporarily discontinue Peficitinib treatment.

o Diagnosis and Treatment: Initiate appropriate diagnostic tests to identify the pathogen and
start targeted antimicrobial therapy.

o Risk Assessment: Evaluate the patient's overall health status and risk factors for infection.

» Re-challenge Decision: Once the infection has resolved, carefully consider the risks and
benefits of resuming Peficitinib. A dose reduction may be considered.

Scenario 2: A patient reports symptoms of herpes zoster (shingles).
» Confirmation: Confirm the diagnosis of herpes zoster.

o Treatment Interruption: Consider interrupting Peficitinib treatment until the herpes zoster
episode resolves.

o Antiviral Therapy: Initiate appropriate antiviral treatment for herpes zoster.

o Resumption of Peficitinib: Peficitinib may be resumed after the resolution of the herpes
zoster infection.
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Data Presentation

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAES) in a Long-Term
Extension Study

Peficitinib 100 Peficitinib 150

Peficitinib 50 Overall
Adverse Event mgl/day mgl/day
mgl/day (n=36) (N=843)
(n=543) (n=264)
Nasopharyngitis 50.0% 45.9% 48.9% 47.0%
Herpes Zoster 8.3% 15.3% 22.7% 17.3%
Rheumatoid
N N/A N/A N/A 16.1%
Arthritis

Table 2: Incidence Rates (IR) of Adverse Events of Special Interest (per 100 Patient-Years)

Adverse Event of Special

e Peficitinib (IR [95% CI]) Placebo (IR [95% CI])
Serious Infections 2.7 (2.1, 3.4) 0.0

Herpes Zoster-related Disease 7.3 (6.2, 8.6) 2.3(0.6,9.4)
Malignancies 1.2 (0.9, 1.8) 1.2 (0.2, 8.3)

_ 0.1 (0.0, 0.5) (100mg) /0.1
Venous Thromboembolism N/A
(0.0, 0.9) (150mg)

Experimental Protocols

Protocol: Safety Monitoring in a Long-Term Peficitinib Clinical Trial

This protocol outlines the safety monitoring procedures adapted from various Peficitinib
clinical trials.

o Patient Population: Patients with moderate to severe rheumatoid arthritis who have
completed a prerequisite Peficitinib study (e.g., a Phase 2b or Phase 3 trial).
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e Inclusion/Exclusion Criteria: Patients must meet the specific inclusion and exclusion criteria
of the long-term extension study, which typically involves having completed the preceding
trial without significant safety issues.

e Dosing Regimen:

o Patients typically start on a dose of 50 mg or 100 mg of Peficitinib administered orally
once daily.

o Dose adjustments (e.g., increase to 150 mg/day for insufficient response or reduction to
50 mg/day for safety concerns) are permitted at the investigator's discretion based on
predefined criteria such as the 28-joint Disease Activity Score (DAS28).

o Safety Assessments:

o Adverse Event Monitoring: Treatment-emergent adverse events (TEAES) are recorded at
each study visit. The severity and relationship to the study drug are assessed by the
investigator.

o Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at regular
intervals (e.g., every 4-12 weeks).

o Vital Signs: Blood pressure, heart rate, and temperature are measured at each visit.
o Physical Examinations: A complete physical examination is conducted periodically.

o Data Analysis: The incidence of AEs, SAEs, and AEs of special interest are calculated. For
long-term studies, incidence rates per 100 patient-years are often determined.

Visualizations
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Caption: Peficitinib inhibits the JAK-STAT signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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